![molecular formula C9H12N4O B1383215 4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine CAS No. 1696009-87-6](/img/structure/B1383215.png)
4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine
Overview
Description
The compound “4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine” is a complex organic molecule. Based on its name, it likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a but-3-yn-1-yloxy group, which is a carbon chain with a triple bond and an oxygen atom .
Synthesis Analysis
While specific synthesis methods for “4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine” were not found, similar compounds have been synthesized using various methods. For instance, a clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) was synthesized from 3- (4-bromophenyl)-1-propanol in 11 steps . Another compound, tert -Butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate, was synthesized starting from commercially available 4-bromo-1 H -indole .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine” were not found, similar compounds have been involved in various reactions. For example, a compound bearing two possible silyl bond cleavage sites was studied under vibrational strong coupling (VSC), which showed that VSC can tilt the reactivity landscape to favor one product over the other .
Scientific Research Applications
Hydrazinolysis of Heterocyclic Compounds
Research on the hydrazinolysis of heterocyclic compounds, such as 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, reveals various pathways yielding different derivatives. These derivatives include 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, and others, demonstrating a potential for the exploration of ring transformations in pyrimidines and their applications in chemical synthesis (Dickinson & Jacobsen, 1975).
Derivatives in Pharmaceutical and Explosive Industries
The synthesis and application of derivatives of 4,6-dihydroxy-2-methylpyrimidine highlight its importance as a precursor in the pharmaceutical and explosive industries. Process chemistry studies have led to the development of economic processes for the production of these derivatives, which find widespread applications (Patil, Jadhav, Radhakrishnan & Soman, 2008).
Metal Complexes and Spectrochemical Investigations
The preparation and spectrochemical investigation of metal complexes, such as Copper (II), Nickel (II), Cobalt (II), and Zinc (II) complexes of derivatives like 2-hydrazino-4-hydroxy-6-methylpyrimidine, have been explored. These studies include examining their infrared and nuclear magnetic resonance spectra, indicating applications in coordination chemistry and materials science (Sakaguchi, Anzai, Fujita & Sakaguchi, 1977).
Synthesis and Biological Properties
The synthesis of novel derivatives including pyrazole, 1,2,4-triazole, and pyridazine moieties in the molecule from 6-methylpyrimidine-4-ol derivatives, and the assessment of their biological properties, such as stimulating plant growth, demonstrates the potential application of these compounds in agriculture and biology (Yengoyan et al., 2020).
Photochemical and Electrochemical Studies
Research on lanthanide complexes of derivatives like 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, which undergo photochemically induced isomerizations and coordinate to metal centers, opens up possibilities in photochemistry and electrochemistry (Fernández et al., 2014).
Synthesis and Antimicrobial Activity
Studies on the synthesis and characterization of substituted derivatives like 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide and their evaluation for antimicrobial activity against various bacteria and fungi indicate potential applications in the development of new antimicrobial agents (Vijaya Laxmi, Ravi & Nath, 2019).
Anti-Tubercular Activity and Molecular Docking Study
The design, synthesis, and molecular docking study of 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones for in vitro anti-tubercular activity showcase the therapeutic applications of these derivatives in the treatment of tuberculosis (Erkin et al., 2021).
Future Directions
The future directions for research on “4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine” could include further studies on its synthesis, structure, reactivity, mechanism of action, and safety. Additionally, its potential biological activities could be explored, given the activities observed in similar compounds .
properties
IUPAC Name |
(4-but-3-ynoxy-6-methylpyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-4-5-14-8-6-7(2)11-9(12-8)13-10/h1,6H,4-5,10H2,2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNQEIBNAQDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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